Haloperidol Exhibits ~1,300-Fold Higher Sigma-1 Receptor Affinity than Droperidol
Haloperidol demonstrates a Ki of 1.7 ± 0.46 nM at the cloned sigma-1 receptor, whereas droperidol, a structurally related butyrophenone, exhibits a Ki of 2240 ± 499 nM, representing a 1,300-fold lower affinity [1]. Trifluperidol (Ki = 3.3 nM) and reduced haloperidol (Ki = 1.5 nM) show comparable sigma-1 binding, but only haloperidol maintains this high affinity while retaining potent D2 antagonism.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.7 ± 0.46 nM |
| Comparator Or Baseline | Droperidol: 2240 ± 499 nM |
| Quantified Difference | ~1,300-fold higher affinity for haloperidol |
| Conditions | [3H]-(+)-pentazocine competition binding assays using cloned Sigma-1 receptors |
Why This Matters
High sigma-1 affinity distinguishes haloperidol for studies investigating NMDA receptor modulation and neuroprotective mechanisms, where droperidol would be inactive at this target.
- [1] Lee IT, Chen S, et al. Table 1: Affinity for the cloned Sigma-1 receptor. In: Sigma-1 Receptor and Neuroprotection. 2016. doi:10.1007/978-3-319-31214-9. Table 1. View Source
